molecular formula C18H27N3O3 B15214422 3,5-Dimethylphenyl ((2S)-4-(diethylamino)pyrrolidine-2-carbonyl)carbamate

3,5-Dimethylphenyl ((2S)-4-(diethylamino)pyrrolidine-2-carbonyl)carbamate

Cat. No.: B15214422
M. Wt: 333.4 g/mol
InChI Key: BJZQNIXCSNZLJI-WMCAAGNKSA-N
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Description

3,5-Dimethylphenyl ((2S)-4-(diethylamino)pyrrolidine-2-carbonyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and chemical research, due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl ((2S)-4-(diethylamino)pyrrolidine-2-carbonyl)carbamate typically involves the reaction of 3,5-dimethylphenol with a suitable carbamoyl chloride derivative. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl ((2S)-4-(diethylamino)pyrrolidine-2-carbonyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl ((2S)-4-(diethylamino)pyrrolidine-2-carbonyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylphenyl carbamate: A simpler carbamate derivative with similar chemical properties.

    4-(Diethylamino)pyrrolidine-2-carbonyl carbamate: Another related compound with a different substitution pattern.

Uniqueness

3,5-Dimethylphenyl ((2S)-4-(diethylamino)pyrrolidine-2-carbonyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

(3,5-dimethylphenyl) N-[(2S)-4-(diethylamino)pyrrolidine-2-carbonyl]carbamate

InChI

InChI=1S/C18H27N3O3/c1-5-21(6-2)14-10-16(19-11-14)17(22)20-18(23)24-15-8-12(3)7-13(4)9-15/h7-9,14,16,19H,5-6,10-11H2,1-4H3,(H,20,22,23)/t14?,16-/m0/s1

InChI Key

BJZQNIXCSNZLJI-WMCAAGNKSA-N

Isomeric SMILES

CCN(CC)C1C[C@H](NC1)C(=O)NC(=O)OC2=CC(=CC(=C2)C)C

Canonical SMILES

CCN(CC)C1CC(NC1)C(=O)NC(=O)OC2=CC(=CC(=C2)C)C

Origin of Product

United States

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